7-Ketoabiraterone acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C₂₆H₃₁NO₃ |
|---|---|
Molecular Weight |
405.53 |
Synonyms |
(3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-7-oxo-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl Acetate |
Origin of Product |
United States |
Synthetic Methodologies for 7 Ketoabiraterone Acetate
Historical Evolution of Synthetic Routes for Abiraterone (B193195) Acetate (B1210297) and its Structural Analogues
The development of synthetic methods for 7-Ketoabiraterone Acetate is intrinsically linked to the evolution of the synthesis of its parent compound, Abiraterone Acetate. The initial synthetic strategies for Abiraterone Acetate, first disclosed in the 1990s, laid the groundwork for accessing its structural analogues. newdrugapprovals.org
The original and most cited route starts from dehydroepiandrosterone (B1670201) acetate (DHEA-acetate). newdrugapprovals.orgclockss.orggoogle.com This method involves two key steps:
Formation of a 17-enol triflate: DHEA-acetate is reacted with triflic anhydride (B1165640) in the presence of a hindered base, such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), to form the 17-enol triflate intermediate. clockss.orggoogle.comgoogle.com
Suzuki Coupling: The triflate intermediate is then coupled with diethyl(3-pyridyl)borane (B1298667) using a palladium catalyst, like bis(triphenylphosphine)palladium(II) chloride, to yield Abiraterone Acetate. newdrugapprovals.orggoogle.comgoogle.com
These drawbacks prompted the development of alternative synthetic pathways. A significant alternative involves the use of a steroidal vinyl iodide intermediate. google.com This route typically proceeds as follows:
Hydrazone Formation: Dehydroepiandrosterone (DHEA) is reacted with hydrazine (B178648) hydrate (B1144303) to form a 17-hydrazone. google.comnih.govacs.org
Iodination: The hydrazone is converted to the 17-iodo-androsta-5,16-dien-3β-ol intermediate using iodine, often in the presence of a base like 1,1,3,3-tetramethylguanidine (B143053) (TMG). newdrugapprovals.orgnih.govacs.org This is known as the Barton vinyl iodide synthesis. nih.govacs.org
Suzuki Coupling: The vinyl iodide is then subjected to a palladium-catalyzed Suzuki coupling with diethyl(3-pyridyl)borane. newdrugapprovals.orgnih.gov
Acetylation: The resulting Abiraterone is acetylated at the 3β-hydroxyl group using agents like acetic anhydride to give the final product, Abiraterone Acetate. newdrugapprovals.orgclockss.orgacs.org
Although this route avoids the use of expensive triflates, the Suzuki coupling step with the vinyl iodide was found to be much slower, sometimes requiring several days at high temperatures. google.com These prolonged reaction times could lead to the formation of Heck-type byproducts, complicating purification. google.com Over the years, research has focused on optimizing catalysts, bases, and reaction conditions for both major routes to improve yield, purity, and cost-effectiveness for industrial-scale production. clockss.org
Targeted Synthesis of this compound as a Reference Standard
The synthesis of this compound as a high-purity reference standard is crucial for its use in the qualitative and quantitative analysis of impurities in Abiraterone Acetate drug substance. google.com A directed synthetic approach has been developed to produce this compound intentionally, rather than isolating it as a minor byproduct. google.com
A documented synthetic route for this compound begins with a precursor already primed for the key Suzuki coupling step, thereby isolating the oxidation step to the steroid's core. google.com
The key precursors and intermediates are:
Starting Material: 17-iodoandrost-5,16-dien-3β-ol. This compound serves as the initial steroid framework.
Intermediate 1 (Acetylated): 17-iodoandrost-5,16-diene-3β-acetate. The 3β-hydroxyl group is acetylated to match the final product's structure. google.com
Intermediate 2 (Oxidized): 17-iodoandrosta-5,16-diene 7-oxo-3β-acetate. This is the pivotal intermediate where the 7-keto functionality is introduced via oxidation of Intermediate 1. google.com The final step involves introducing the pyridine (B92270) ring.
The laboratory synthesis of this compound from its iodo-precursor involves a three-step process, with specific reaction conditions designed to achieve the desired transformations. google.com
A Chinese patent outlines a method for this targeted synthesis. google.com The process can be summarized as follows:
Acetylation: The starting material, 17-iodoandrost-5,16-dien-3β-ol, is acetylated using acetic anhydride in pyridine. The reaction is typically conducted at a moderately elevated temperature to ensure completion. google.com
Oxidation: The resulting 17-iodoandrost-5,16-diene-3β-acetate is oxidized to introduce the ketone group at the C-7 position. This is achieved using a strong oxidizing agent, chromium trioxide. google.com
Suzuki Coupling: The key C-C bond formation is accomplished in the final step. The 17-iodoandrosta-5,16-diene 7-oxo-3β-acetate intermediate is coupled with diethyl(3-pyridyl)borane. This reaction requires a palladium catalyst and an inorganic base and is performed at high temperatures to drive the reaction to completion. google.com
The following table details the typical reaction conditions for this targeted synthesis.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Duration |
|---|---|---|---|---|---|
| Acetylation | 17-iodoandrost-5,16-dien-3β-ol | Acetic anhydride | Pyridine | 40-60°C | 5-24 h |
| Oxidation | 17-iodoandrost-5,16-diene-3β-acetate | Chromium trioxide (CrO₃) | Acetone/Water | 50-70°C | Not specified |
| Suzuki Coupling | 17-iodoandrosta-5,16-diene 7-oxo-3β-acetate, Diethyl(3-pyridyl)borane | Palladium Catalyst (e.g., Pd(PPh₃)₄) | N-Methylpyrrolidone (NMP) | 80-100°C | 6-12 h |
Data sourced from patent CN111253461A. google.com
For a compound intended as a reference standard, achieving high purity is the primary objective. The synthesis described is designed for directional synthesis to minimize byproducts. google.com The main optimization strategy focuses on the final purification step.
The crude this compound obtained after the Suzuki coupling is purified by recrystallization. google.com The use of absolute ethanol (B145695) as the recrystallization solvent has been shown to be effective, yielding the final product with a purity greater than 98%, and often exceeding 99% as measured by HPLC. google.com This high level of purity is essential for its role as a certified reference material for the identification and quantification of impurities in commercial Abiraterone Acetate. google.com
Methodologies for the Preparation of this compound as a Process-Related Substance
This compound is listed as a process-related impurity in the United States Pharmacopeia (USP) monograph for Abiraterone Acetate. researchgate.netresearchgate.net Its formation during the large-scale synthesis of the API is not intentional but rather a result of a side reaction. The structure of Abiraterone Acetate contains a double bond at the C-5 position, making the adjacent allylic C-7 position susceptible to oxidation.
The formation of the 7-keto impurity likely occurs during one of the synthetic steps where oxidizing conditions are present, or through degradation by exposure to atmospheric oxygen over time, potentially accelerated by heat or light. While specific steps in the commercial synthesis of Abiraterone Acetate that lead to this impurity are proprietary, any process step that does not carefully control for unwanted oxidation of the steroid's B-ring could potentially generate this compound. The control of this impurity to within acceptable limits is a critical aspect of the API's manufacturing process and quality control.
Analytical Characterization and Impurity Profiling of 7 Ketoabiraterone Acetate in Research
Advanced Chromatographic Techniques for Separation and Quantification of 7-Ketoabiraterone Acetate (B1210297)
Chromatographic methods are central to the analytical workflow for 7-Ketoabiraterone acetate, enabling its separation from the parent drug and other related impurities, as well as its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation in Research Settings
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone for the analysis of this compound. The development of a robust and reliable HPLC method is a critical step in research for monitoring this impurity.
Method development typically involves a systematic approach to optimize various chromatographic parameters to achieve adequate separation and peak shape. Key parameters that are investigated include the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), pH of the mobile phase, column temperature, and flow rate. researchgate.net
For instance, a hypothetical RP-HPLC method for the analysis of this compound could be developed using a C18 column with a gradient elution system. The mobile phase might consist of a phosphate buffer and acetonitrile, with the gradient programmed to ensure the separation of this compound from Abiraterone (B193195) Acetate and other potential impurities. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for compounds with a similar chromophore is often in the range of 235-252 nm. pharmascholars.com
Once a suitable method is developed, it must be validated in accordance with established guidelines to ensure its reliability, accuracy, and precision for its intended purpose. wjpsonline.com Validation parameters typically assessed in a research context include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Table 1: Representative HPLC Method Parameters and Validation Data
| Parameter | Typical Condition/Value |
| Chromatographic Conditions | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Buffer (e.g., 0.01N KH2PO4) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 252 nm |
| Column Temperature | 30°C |
| Validation Parameters | |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Typically in the µg/mL range |
| LOQ | Typically in the µg/mL range |
This table presents hypothetical yet representative data based on typical HPLC method development and validation for pharmaceutical impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the structural elucidation and purity assessment of this compound. nih.gov
In research settings, LC-MS/MS is employed to confirm the identity of this compound by providing accurate mass measurements of the molecular ion. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In these experiments, the molecular ion of this compound is isolated and fragmented, and the resulting fragmentation pattern provides a unique fingerprint of the molecule, aiding in its unambiguous identification. The fragmentation of the steroidal backbone and the loss of the acetate group are typically observed fragmentation pathways for such compounds. researchgate.net
For purity assessment, LC-MS/MS can be used to detect and identify other co-eluting impurities that may not be resolved by HPLC with UV detection alone. The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace-level impurities, providing a more comprehensive impurity profile. nih.gov
Table 2: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan and Product Ion Scan |
| Collision Energy | Optimized for fragmentation of the precursor ion |
This table presents hypothetical yet representative data based on typical LC-MS/MS analysis of pharmaceutical compounds.
Gas Chromatography (GC) Applications in Volatile Impurity Analysis
Gas Chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the primary technique for the analysis of volatile organic compounds (VOCs) that may be present as impurities. ispub.com In the context of this compound, GC is crucial for the determination of residual solvents from the synthesis and purification processes.
The analysis is typically performed using a headspace (HS) sampling technique, where the volatile impurities are partitioned from the sample matrix into the gas phase before being injected into the GC system. polymersolutions.com This approach prevents the non-volatile API from contaminating the GC system. azom.com Method development for GC-HS involves optimizing parameters such as the incubation temperature and time, the choice of the dissolution solvent for the sample, and the chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). lcms.cz
Common residual solvents that may be present include alcohols, ketones, and esters used during the synthesis of Abiraterone Acetate and its related compounds. The identification and quantification of these volatile impurities are essential to ensure the purity and safety of the substance.
Spectroscopic and Spectrometric Techniques for Structural Confirmation
Spectroscopic techniques provide detailed information about the molecular structure of this compound and are used to confirm the identity and structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. uni-muenchen.de Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to gain a complete understanding of the molecular structure.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. scielo.br
For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the steroidal backbone, the acetate methyl group, and the pyridine (B92270) ring. The chemical shifts and coupling constants of these signals would be crucial for confirming the stereochemistry of the molecule. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the ketone and the ester, the carbons of the aromatic pyridine ring, and the carbons of the steroid nucleus.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetate Methyl (CH₃) | ~2.0 | ~21 |
| Ketone (C=O) | - | ~200 |
| Ester Carbonyl (C=O) | - | ~170 |
| Pyridine Ring Protons | ~7.2 - 8.5 | ~123 - 150 |
| Steroidal Protons | ~0.8 - 5.5 | ~15 - 140 |
This table presents predicted chemical shift ranges based on the known structure of this compound and typical values for similar functional groups.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in the this compound molecule.
IR spectroscopy measures the vibrations of bonds within a molecule. The presence of specific functional groups leads to characteristic absorption bands at specific wavenumbers. libretexts.org For this compound, the IR spectrum would be expected to show strong absorption bands for the carbonyl stretching vibrations of the ketone and the ester functional groups. The C=O stretching of the α,β-unsaturated ketone would appear at a lower wavenumber compared to a saturated ketone. Additionally, characteristic absorptions for C-O stretching of the ester and C=C and C=N stretching of the pyridine ring would be observed. libretexts.org
Table 4: Expected IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Ketone (C=O, conjugated) | ~1670 |
| Ester (C=O) | ~1735 |
| C-O Stretch (Ester) | ~1240 |
| C=C and C=N (Aromatic) | ~1600 - 1400 |
This table presents expected absorption frequencies based on the functional groups present in this compound.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as conjugated systems. This compound possesses an α,β-unsaturated ketone system and a pyridine ring, which are strong chromophores. fiveable.me The UV-Vis spectrum would therefore be expected to show characteristic absorption maxima corresponding to the π → π* transitions of these conjugated systems. researchgate.net The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the solvent used for the analysis. libretexts.org
Quantitative Analytical Methods for Determining Purity and Related Substances in Research Batches
The purity and impurity profile of this compound, a significant related substance of Abiraterone Acetate, is critical in research and pharmaceutical development. Various high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods have been developed and validated for the quantitative determination of Abiraterone Acetate and its related substances, including this compound. vivekanandcollege.ac.inresearchgate.net These methods are essential for ensuring the quality and consistency of research batches.
A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method has been established for the simultaneous determination of Abiraterone Acetate and its potential impurities. researchgate.net One such method utilizes a Kinetex C18 column with a gradient elution of a phosphate buffer and acetonitrile, demonstrating good separation of process-related impurities and degradation products. researchgate.net Quantification is typically achieved using a photodiode array (PDA) detector. researchgate.net
More advanced UHPLC methods offer improved separation and sensitivity. A recently developed UHPLC method allows for the simultaneous quantification of Abiraterone Acetate, its four degradants, and six specified process impurities, including this compound. vivekanandcollege.ac.inijrpr.com This method employs a C18 column with a gradient mobile phase consisting of formic acid in ammonium formate, acetonitrile, and methanol, coupled with PDA and mass spectrometry (MS) detection for accurate identification and quantification. vivekanandcollege.ac.in The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring linearity, accuracy, precision, and robustness. ijpsonline.comrjptonline.org
Below is a summary of representative chromatographic conditions used for the analysis of Abiraterone Acetate and its related substances.
Table 1. Quantitative Analytical Methods for Abiraterone Acetate and Related Substances| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Kinetex C18 (150 x 4.6 mm, 5µ) | Gradient elution with Buffer (1g KH2PO4 in 1000 ml water, pH 3.1 with orthophosphoric acid) and Acetonitrile | 0.8 mL/min | PDA at 205 nm | researchgate.net |
| RP-HPLC | Hypersil ODS C-18 (150 × 4.6 mm, 5 µm) | Isocratic elution with Potassium phosphate buffer and Acetonitrile (40:60, v/v) | 1.0 mL/min | UV at 235 nm | researchgate.net |
| UHPLC | Waters Acquity BEH C18 (150 x 2.1 mm, 1.7 µm) | Gradient elution with 0.05% formic acid in 10 mM ammonium formate, Acetonitrile, and Methanol | 0.40 mL/min | PDA at 260 nm & QDa Mass Detector | vivekanandcollege.ac.in |
| RP-HPLC | Capcell PAK C18 (100 mm × 4.6 mm, 3 µm) | Isocratic elution with 0.1% acetic acid and Acetonitrile (11:89 v/v) | 1.2 mL/min | UV at 251 nm | ijpsonline.comrjptonline.org |
Forced Degradation Studies of Abiraterone Acetate and the Formation of this compound
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. turkjps.org Abiraterone Acetate has been subjected to various stress conditions as per ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress, to investigate its degradation pathways. ijpsonline.comrjptonline.orgijpsonline.com
These studies have shown that Abiraterone Acetate is susceptible to degradation under certain conditions, leading to the formation of several degradation products, including this compound. vivekanandcollege.ac.in The United States Pharmacopeia (USP) monograph for Abiraterone Acetate lists this compound as a key specified degradation product. vivekanandcollege.ac.in Its presence is a critical quality attribute that needs to be monitored in the drug substance and product. vivekanandcollege.ac.in
Studies indicate that Abiraterone Acetate degrades significantly under acidic and alkaline hydrolysis. ijpsonline.comrjptonline.org While the primary degradant observed in some studies is the loss of the acetyl group to form Abiraterone, the formation of other oxidation products can also occur. ijpsonline.com The presence of this compound as a degradation product highlights an oxidative degradation pathway. vivekanandcollege.ac.in The conditions under which Abiraterone Acetate was stressed and the resulting degradation are summarized below.
Table 2. Summary of Forced Degradation Studies of Abiraterone Acetate| Stress Condition | Details | Observed Degradation (%) | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl at 80°C for 30 min | 62.72% | ijpsonline.com |
| Alkaline Hydrolysis | 0.1 N NaOH at 50°C for 30 min | 16.99% | ijpsonline.com |
| Oxidative Degradation | 30% H2O2 at 40°C for 30 min | 0.26% | ijpsonline.com |
| Thermal Degradation | Solid state at 105°C for 30 min | 1.09% | ijpsonline.com |
| Photolytic Degradation | UV chamber (290-700 nm) for 7 days | 0.34% | ijpsonline.com |
| Acidic Hydrolysis | 1 mL of 0.1 N HCl at 60°C for 30 min | 26.5% | turkjps.org |
| Alkaline Hydrolysis | 1 mL of 0.1 N NaOH at 60°C for 30 min | 12.3% | turkjps.org |
Investigation of Potential Biological Interactions and Metabolic Fate of 7 Ketoabiraterone Acetate in Preclinical Contexts
In Vitro Studies on Cellular Pathways Modulated by Structurally Related Steroidal Compounds
The introduction of a keto group at the 7-position of the steroidal backbone of Abiraterone (B193195) acetate (B1210297) suggests potential alterations in its biological activity. The following sections explore these possibilities based on the known mechanisms of structurally similar steroids.
Abiraterone acetate's primary mechanism of action is the potent and irreversible inhibition of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. researchgate.netoup.comfda.gov Abiraterone, the active metabolite of Abiraterone acetate, effectively blocks both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. nih.govresearchgate.net This dual inhibition leads to a significant reduction in the production of androgens such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). nih.gov
The presence of a 7-keto group in 7-Ketoabiraterone acetate may influence its binding affinity and inhibitory potential towards CYP17A1. It is plausible that the 7-keto modification could alter the compound's conformation, potentially affecting its fit within the active site of the enzyme. Research on other abiraterone metabolites has shown that modifications to the steroid's A-ring can still result in potent CYP17A1 inhibition, with some metabolites binding in the active site similarly to abiraterone itself. nih.gov However, the specific impact of a 7-keto group on the inhibitory capacity of abiraterone has not been empirically determined. It is conceivable that this structural change could either maintain, reduce, or potentially enhance the inhibitory activity against CYP17A1.
| Compound | Target Enzyme Activity | Reported IC50/Ki Values |
|---|---|---|
| Abiraterone | 17α-hydroxylase | 2.9 nM (Ki) |
| Abiraterone | 17,20-lyase | 4 nM (Ki) |
| This compound | 17α-hydroxylase | Data not available |
| This compound | 17,20-lyase | Data not available |
The therapeutic effect of Abiraterone acetate stems from its ability to drastically curtail androgen synthesis in the testes, adrenal glands, and within the tumor microenvironment. researchgate.netnih.gov By inhibiting CYP17A1, Abiraterone acetate leads to a significant decrease in the levels of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). nih.gov
Hypothetically, if this compound retains significant CYP17A1 inhibitory activity, it would be expected to similarly disrupt the androgen biosynthesis pathway. In cell-free systems containing the necessary enzymes and precursors for steroidogenesis, the introduction of this compound would likely result in a dose-dependent reduction in the production of downstream androgens. The magnitude of this effect would be contingent on its inhibitory potency relative to abiraterone. In cellular models, such as human adrenal H295R cells, which are a common in vitro model for studying steroidogenesis, this compound's impact would manifest as a reduction in the secretion of androgens into the culture medium.
The cellular pharmacology of steroidal compounds is influenced by their ability to traverse cell membranes and their susceptibility to efflux pumps. While specific transporters for Abiraterone are not fully elucidated, its lipophilic nature suggests that it can readily diffuse across cell membranes.
The introduction of a polar keto group at the 7-position in this compound could potentially alter its physicochemical properties, including its lipophilicity. This might, in turn, affect its passive diffusion across cellular membranes. Furthermore, it is possible that this compound could be a substrate for various cellular efflux transporters, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs), which could limit its intracellular accumulation and, consequently, its biological activity. In vitro studies using cell lines overexpressing these transporters would be necessary to investigate this possibility.
Assessment of Interactions with Steroid Hormone Receptors in Ligand Binding Assays
The androgen receptor (AR) is a key player in the progression of prostate cancer. wikipedia.orgscholarsresearchlibrary.com While Abiraterone's primary mechanism is the inhibition of androgen synthesis, some of its metabolites have been shown to interact with the AR. prostatecancertopics.com For instance, the metabolite Δ4-abiraterone (D4A) not only inhibits enzymes in the androgen synthesis pathway but also acts as a potent AR antagonist. prostatecancertopics.com
It is plausible that this compound, or its deacetylated metabolite, could also interact with steroid hormone receptors. Ligand binding assays would be required to determine the binding affinity of 7-Ketoabiraterone for the AR, as well as for other steroid receptors such as the progesterone (B1679170), estrogen, and glucocorticoid receptors. The 7-keto modification could potentially confer a unique binding profile, leading to agonistic or antagonistic activity at these receptors. The binding of androgens to the AR induces a conformational change, leading to its translocation to the nucleus and the regulation of target gene expression. scholarsresearchlibrary.com Any interaction of 7-Ketoabiraterone with the AR could therefore have significant biological consequences.
| Compound | Receptor | Binding Affinity (Kd or Ki) | Functional Activity |
|---|---|---|---|
| Dihydrotestosterone (DHT) | Androgen Receptor | High | Agonist |
| Abiraterone | Androgen Receptor | Low | Weak Antagonist |
| Δ4-Abiraterone (D4A) | Androgen Receptor | High | Antagonist |
| 7-Ketoabiraterone | Androgen Receptor | Data not available | Unknown |
Biotransformation Pathways of this compound in Isolated Enzyme Systems and Subcellular Fractions
Abiraterone acetate is a prodrug that is rapidly deacetylated in vivo to its active form, abiraterone. fda.govnih.gov Abiraterone is then extensively metabolized, primarily through sulfation and oxidation. fda.gov The main circulating metabolites are abiraterone sulfate (B86663) and N-oxide abiraterone sulfate. fda.gov
It is highly probable that this compound would also undergo deacetylation by esterases to form 7-Ketoabiraterone. This active metabolite would then likely be a substrate for further biotransformation. The metabolism of the structurally related 7-keto-DHEA involves reduction of the 7-keto group to 7α- and 7β-hydroxy derivatives. researchgate.netnih.gov It is therefore conceivable that 7-Ketoabiraterone could be similarly reduced by ketosteroid reductases. Furthermore, the pyridine (B92270) ring and the steroidal backbone could be subject to oxidation by cytochrome P450 enzymes. Studies using isolated enzyme systems, such as human liver microsomes and cytosol, would be necessary to elucidate the specific metabolic pathways of this compound.
Hypothetical Influence of this compound on the Biological Activity of Abiraterone Acetate in Preclinical Models
Furthermore, if this compound or its metabolites interact with the androgen receptor, this could lead to more complex effects. For example, if it acts as an AR agonist, it could potentially counteract the therapeutic effects of androgen deprivation achieved by Abiraterone acetate. On the other hand, if it is an AR antagonist, it could enhance the anti-tumor activity.
In preclinical models of prostate cancer, the co-administration of Abiraterone acetate and this compound would be necessary to determine the net effect on tumor growth, androgen levels, and the expression of androgen-responsive genes. Such studies would be crucial to fully understand the potential impact of this compound on the therapeutic profile of Abiraterone acetate.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 7 Ketoabiraterone Acetate and Analogues
Design and Synthesis of 7-Ketoabiraterone Acetate (B1210297) Derivatives for SAR Studies
The design of derivatives of 7-Ketoabiraterone acetate for SAR studies would logically stem from modifications to its core steroidal structure to probe interactions with its primary biological target, the enzyme Cytochrome P450 17A1 (CYP17A1). nih.gov Key areas for modification include the A, B, C, and D rings of the steroid nucleus and the pyridyl group at the C17 position. The introduction of the ketone at the C7 position already represents a significant modification from abiraterone (B193195) acetate, and further derivatives could explore the impact of this group on potency and selectivity.
The synthesis of this compound itself has been described, often in the context of its formation as a process-related impurity in the manufacturing of abiraterone acetate. researchgate.netcleanchemlab.com A specific synthetic method involves the oxidation of an abiraterone precursor. One patented method describes the synthesis starting from 17-iodoandrost-5,16-dien-3β-ol. google.com This starting material is first acetylated to form 17-iodoandrost-5,16-diene-3β-acetate, which is then oxidized using chromium trioxide to introduce the 7-keto functionality. google.com The final step involves a Suzuki coupling reaction to attach the pyridine (B92270) ring at the C17 position, followed by purification. google.com This synthetic route allows for the directed synthesis of the compound, enabling its detailed study. google.com
To generate derivatives for SAR studies, this synthetic scheme could be adapted. For instance:
Modifications of the A-ring: Altering the 3β-acetate group could influence solubility and cell permeability.
Modifications of the B-ring: The 7-keto group is a key feature. Derivatives could include altering this to a hydroxyl group or removing it entirely to compare activity directly with abiraterone.
Modifications of the C17-pyridyl group: The nitrogen atom in the pyridine ring is critical for coordinating with the heme iron of CYP17A1. Analogues could involve changing the position of the nitrogen within the ring or replacing the pyridine with other nitrogen-containing heterocycles to optimize this interaction.
Computational Chemistry and Molecular Modeling Approaches
Computational methods are invaluable for predicting how the structural changes in this compound and its analogues affect their interaction with target enzymes like CYP17A1.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target. For abiraterone, docking studies show that it binds within the active site of CYP17A1, with the nitrogen of its pyridyl group coordinating to the heme iron atom. researchgate.nettaylorandfrancis.com The steroid core sits (B43327) in a hydrophobic pocket, making key contacts with amino acid residues. researchgate.net
For this compound, docking simulations would be essential to understand the influence of the C7-keto group. This polar group, absent in abiraterone, could form new hydrogen bonds with residues in the active site or create steric clashes, potentially altering the binding orientation and affinity compared to the parent drug. The binding energy, a key output of docking studies, provides an estimate of the affinity of the compound for the target. For comparison, docking studies of abiraterone have reported binding energies in the range of -9.22 to -10.5 kcal/mol. researchgate.net
Table 1: Representative Binding Energies of CYP17A1 Inhibitors from Docking Studies
| Compound | Target Enzyme | Reported Binding Energy (kcal/mol) |
|---|---|---|
| Abiraterone | CYP17A1 | -10.5 researchgate.net |
| Ketoconazole | CYP17A1 | -9.0 researchgate.net |
| Morusflavone | CYP17A1 | -9.53 researchgate.net |
| Isovitexin | CYP17A1 | -9.5 researchgate.net |
This table is generated for illustrative purposes based on data for abiraterone and other inhibitors to provide context for potential studies on this compound.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of interactions. nih.gov MD studies on abiraterone complexed with CYP17A1 have shown that the inhibitor remains stably bound in the active site, highlighting the importance of hydrophobic interactions and hydrogen bonding with key residues like Phe114, Ile371, Val482, and Asn202. researchgate.netnih.gov
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For steroidal CYP17A1 inhibitors, QSAR models have been developed to predict the bioactivity of new compounds based on their physicochemical properties and structural features. These models can help prioritize the synthesis of novel derivatives with potentially improved activity. The development of a robust QSAR model for this compound and its analogues would require synthesizing and testing a library of related compounds to generate the necessary activity data.
Comparative Analysis with Other Steroidal CYP17A1 Inhibitors and Metabolites
Comparing this compound with other CYP17A1 inhibitors provides valuable context for its potential activity. The primary comparator is abiraterone, the parent drug from which it is derived. nih.gov
Abiraterone: A potent and irreversible inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. taylorandfrancis.comnih.gov Its clinical success establishes a benchmark for potency. researchgate.net The key structural difference is the absence of the C7-keto group.
Galeterone (B1683757) (TOK-001): Another steroidal CYP17A1 inhibitor that also exhibits androgen receptor antagonist activity. nih.gov Studies comparing abiraterone and galeterone have shown differences in their binding modes and inhibitory profiles. nih.gov Abiraterone generally shows tighter binding and greater active site stability in simulations. researchgate.netnih.gov
Orteronel (TAK-700): A non-steroidal inhibitor that shows selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity. nih.gov
Seviteronel (VT-464): A non-steroidal CYP17 inhibitor that also preferentially inhibits 17,20 lyase and acts as an androgen receptor antagonist. nih.gov
The key question for this compound is how the C7-keto group modifies the inhibitory profile seen with abiraterone. It may alter the selectivity between the hydroxylase and lyase functions of CYP17A1 or introduce interactions with other enzymes, a characteristic sometimes referred to as promiscuity. researchgate.net
Table 2: Comparison of Selected CYP17A1 Inhibitors
| Compound | Chemical Class | Mechanism of Action | Key Structural Feature |
|---|---|---|---|
| Abiraterone | Steroidal | Irreversible CYP17A1 (hydroxylase and lyase) inhibitor. nih.gov | Pyridyl group at C17. nih.gov |
| This compound | Steroidal | Presumed CYP17A1 inhibitor | Pyridyl group at C17; Keto group at C7. nih.gov |
| Galeterone (TOK-001) | Steroidal | CYP17A1 inhibitor, AR antagonist. nih.gov | Benzimidazole group at C17. |
| Orteronel (TAK-700) | Non-steroidal | Selective CYP17A1 (lyase) inhibitor. nih.gov | Azolyl-based structure. |
Table 3: Mentioned Compounds | Compound Name | | | :--- | | this compound | | Abiraterone acetate | | Abiraterone | | 17-iodoandrost-5,16-dien-3β-ol | | 17-iodoandrost-5,16-diene-3β-acetate | | Ketoconazole | | Morusflavone | | Isovitexin | | Orientin | | Galeterone | | Orteronel | | Seviteronel |
Preclinical Pharmacokinetic Considerations and Drug Drug Interactions Relevant to 7 Ketoabiraterone Acetate
In Vitro Metabolic Stability and Metabolite Identification of Related Compounds in Hepatic Microsomes
In vitro studies utilizing hepatic microsomes are crucial for predicting the metabolic fate of a compound in the body. For abiraterone (B193195), the active metabolite of abiraterone acetate (B1210297), investigations in Sprague-Dawley rat liver microsomes have demonstrated its susceptibility to metabolism. Within a 120-minute incubation period, abiraterone was shown to be metabolized, leading to the formation of four isomeric metabolites, designated as M1, M2, M3, and M4. nih.gov One of these, M4, was identified as abiraterone N-Oxide. nih.gov Another study identified the main circulating metabolites of abiraterone in human plasma as abiraterone sulphate and N-oxide abiraterone sulphate, each accounting for approximately 43% of the exposure. fda.gov The enzymes implicated in the metabolism of abiraterone include CYP3A4 and SULT2A1. fda.gov
Table 1: Identified Metabolites of Abiraterone in In Vitro and In Vivo Systems
| Metabolite | System of Identification | Reference |
|---|---|---|
| M1 (Isomer of Abiraterone) | Rat Liver Microsomes | nih.gov |
| M2 (Isomer of Abiraterone) | Rat Liver Microsomes | nih.gov |
| M3 (Isomer of Abiraterone) | Rat Liver Microsomes | nih.gov |
| M4 (Abiraterone N-Oxide) | Rat Liver Microsomes | nih.gov |
| Abiraterone Sulphate | Human Plasma | fda.gov |
| N-oxide Abiraterone Sulphate | Human Plasma | fda.gov |
| Δ⁴-abiraterone (D4A) | In Vivo (General Metabolism) | |
| 3-keto-5α-Abi | In Vivo (Metabolism of D4A) | pcf.org |
| 3α-OH-5α-Abi | In Vivo (Metabolism of D4A) | pcf.org |
| 3β-OH-5α-Abi | In Vivo (Metabolism of D4A) | pcf.org |
| 3-keto-5β-Abi | In Vivo (Metabolism of D4A) | pcf.org |
| 3α-OH-5β-Abi | In Vivo (Metabolism of D4A) | pcf.org |
Plasma Protein Binding Studies in Animal Models
The extent of plasma protein binding significantly influences the pharmacokinetic profile of a drug. For abiraterone, it is known to be highly bound to plasma proteins, with a binding percentage greater than 99%. mdpi.com This high degree of binding can affect its distribution and availability to target tissues. However, specific preclinical data on the plasma protein binding of 7-Ketoabiraterone acetate or abiraterone in commonly used animal models such as rodents and canines are not detailed in the available literature. Further studies are required to characterize the specific binding affinities and the proteins involved in the binding of this compound in these preclinical species.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Species (e.g., Rodents, Canine Models)
In male Wistar rats, the administration of abiraterone acetate resulted in geometric mean AUClast (area under the concentration-time curve from time zero to the last measurable concentration) values of abiraterone ranging from 9.62 to 44.62 mg/mL·min·g across different study groups. nih.govnih.gov
A study in adult male CD-1 mice that received a single oral dose of abiraterone acetate (180 mg/kg) reported the following pharmacokinetic parameters for abiraterone mdpi.com:
Table 2: Pharmacokinetic Parameters of Abiraterone in CD-1 Mice
| Parameter | Value |
|---|---|
| Cmax (Maximum Plasma Concentration) | 271.4 ng/mL |
| AUC0–24 (Area Under the Curve from 0 to 24 hours) | 3769.9 ng·h/mL |
These studies indicate that abiraterone is absorbed orally in rodents, although its bioavailability may be relatively low. mdpi.com Abiraterone acetate itself is rapidly hydrolyzed to abiraterone in vivo, to the extent that the prodrug is often undetectable in plasma. nih.gov The distribution of abiraterone appears to be extensive. researchgate.net Regarding excretion, a significant portion of the administered dose is eliminated through the feces. mdpi.com
Comprehensive ADME studies detailing the tissue distribution, metabolic pathways, and excretion routes for this compound in preclinical species are not currently available.
Investigation of Cytochrome P450 Enzyme Induction or Inhibition by this compound in Preclinical Models
The potential for a compound to induce or inhibit cytochrome P450 (CYP) enzymes is a critical aspect of preclinical safety assessment, as it can predict the likelihood of drug-drug interactions.
In vitro studies have shown that abiraterone and its metabolites can inhibit various CYP enzymes. Abiraterone acetate, abiraterone, abiraterone sulfate (B86663), and abiraterone N-oxide sulfate have been shown to inhibit CYP2C8 in human liver microsomes in a reversible and time-independent manner. nih.gov
Table 3: In Vitro Inhibition of CYP2C8 by Abiraterone Acetate and its Metabolites
| Compound | IC50 (µM) |
|---|---|
| Abiraterone acetate | 1.3 - 3.0 |
| Abiraterone | 1.6 - 2.9 |
| Abiraterone sulfate | 0.044 - 0.15 |
Furthermore, in vitro assessments have demonstrated that abiraterone is a potent inhibitor of CYP1A2 and CYP2D6, and a moderate inhibitor of CYP2C9, CYP2C19, and CYP3A4/5. fda.govresearchgate.net In contrast, abiraterone acetate has been observed to be a slight inducer of CYP1A2 activity in a non-concentration-dependent manner in in vitro human hepatocyte models. fda.gov
There is a lack of specific data from preclinical models investigating the potential of this compound to either induce or inhibit cytochrome P450 enzymes.
Advanced Research Methodologies Applied to 7 Ketoabiraterone Acetate Studies
Omics-Based Approaches in Preclinical Models (e.g., Proteomics, Metabolomics)
Omics technologies offer a comprehensive view of the molecular changes within biological systems in response to a chemical entity. In the context of compounds like 7-Ketoabiraterone acetate (B1210297), proteomics and metabolomics are powerful tools in preclinical models to uncover mechanisms of action and potential biomarkers.
Proteomics: This large-scale study of proteins can reveal how a compound alters the cellular protein landscape. For instance, in studies related to Abiraterone (B193195) acetate, comparative proteome analysis has been used to identify proteins associated with treatment resistance. One such study utilized liquid chromatography-mass spectrometry (LC-MS/MS) to compare protein expression between Abiraterone-sensitive and resistant prostate cancer cell lines, identifying FSCN1 as a potential marker of resistance. A similar approach could be applied to 7-Ketoabiraterone acetate to understand its specific effects on cellular protein expression.
Another proteomics-based investigation focused on the secretome of osteoblasts treated with Abiraterone to understand the drug's influence on the bone microenvironment in prostate cancer. This study analyzed 507 soluble molecules in osteoblast conditioned media, revealing that Abiraterone treatment altered the secretion of 39 molecules, many of which are associated with cell proliferation pathways. nih.gov Such an approach for this compound could elucidate its impact on cell-cell communication and the tumor microenvironment.
Metabolomics: This field focuses on the global analysis of small molecule metabolites in a biological system. In the context of Abiraterone acetate, metabolomic studies have been crucial in identifying and quantifying its various metabolites in vivo. prostatecancertopics.comascopubs.org Liquid chromatography-mass spectrometry (LC/MSn-IT-TOF) has been used to discover and characterize metabolites of Abiraterone in preclinical models, such as in studies involving rat gut microbiota and liver microsomes. nih.gov These studies have identified several metabolites, providing insights into the biotransformation of the parent drug. nih.gov A metabolomics approach would be essential to determine the metabolic fate of this compound and to identify any further bioactive metabolites.
The following table summarizes the key findings from proteomics and metabolomics studies on the parent compound, Abiraterone acetate, which could be analogously applied to this compound.
| Omics Technique | Preclinical Model | Key Findings for Abiraterone Acetate | Potential Application for this compound |
| Proteomics | Prostate Cancer Cell Lines | Identification of FSCN1 as a marker of resistance. | To identify proteins and pathways affected by this compound and potential mechanisms of action or resistance. |
| Proteomics (Secretome) | Osteoblast Cell Cultures | Alteration of secreted proteins involved in cell proliferation pathways. nih.gov | To understand the influence of this compound on the tumor microenvironment and intercellular signaling. |
| Metabolomics | Rat Gut Microbiota and Liver Microsomes | Identification of multiple novel metabolites of Abiraterone. nih.gov | To characterize the metabolic profile of this compound and identify its downstream metabolites. |
| Metabolomics | Serum from Patients | Quantification of various 5α- and 5β-reduced metabolites. ascopubs.org | To determine the in vivo metabolic fate and pharmacokinetic profile of this compound. |
Advanced Imaging Techniques for Compound Distribution in Animal Tissues
Determining the spatial distribution of a drug and its metabolites within tissues is critical for understanding its efficacy and potential toxicities. Advanced imaging techniques provide a visual representation of this distribution at a molecular level.
Mass Spectrometry Imaging (MSI): This powerful technique allows for the direct detection and spatial mapping of unlabeled molecules in tissue sections. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) MSI could be employed to visualize the distribution of this compound in various tissues of preclinical animal models. nih.gov This would provide invaluable information on its accumulation in target tissues, such as prostate tumors, as well as in organs of potential toxicity. MSI has the significant advantage of simultaneously mapping the parent drug and its metabolites, which would be highly beneficial in understanding the in situ conversion and localization of this compound. nih.gov
Positron Emission Tomography (PET): While requiring radiolabeling of the compound, PET imaging allows for non-invasive, whole-body imaging of drug distribution in living animals over time. A radiolabeled version of this compound could be synthesized and used as a PET tracer to quantitatively assess its uptake and clearance from various organs. For example, ¹¹C-acetate PET is utilized in clinical settings for imaging in oncology, demonstrating the feasibility of using acetate-based tracers. nih.gov
The table below outlines how these advanced imaging techniques could be applied to study this compound.
| Imaging Technique | Methodology | Information Gained | Relevance to this compound |
| Mass Spectrometry Imaging (MSI) | Label-free detection of molecules in tissue sections. nih.gov | High-resolution spatial distribution of the compound and its metabolites within specific tissues. | To visualize the accumulation of this compound in tumors and other organs, and to map its metabolic conversion within tissues. |
| Positron Emission Tomography (PET) | In vivo imaging using a radiolabeled version of the compound. | Quantitative, whole-body pharmacokinetics and biodistribution over time. | To non-invasively track the uptake, distribution, and clearance of this compound in a living animal model. |
Use of Genetically Engineered Cell Lines and Animal Models for Specific Pathway Analysis
Genetically engineered models are indispensable tools for dissecting the specific molecular pathways through which a drug exerts its effects and for understanding mechanisms of resistance.
Genetically Engineered Cell Lines: Techniques like CRISPR-Cas9 genome editing can be used to create cell lines with specific gene knockouts or mutations. For instance, to investigate the pathways through which this compound might act, researchers could perform genome-wide CRISPR screens to identify genes whose loss confers sensitivity or resistance to the compound. nih.gov This approach has been used to identify genetic determinants of PARP inhibitor sensitivity in prostate cancer. nih.gov Similarly, cell lines with engineered mutations in the androgen receptor (AR) could be used to determine if this compound has any activity in the context of known resistance mechanisms to AR-targeted therapies.
Genetically Engineered Animal Models (GEMMs): GEMMs that recapitulate human diseases provide a more physiologically relevant system for studying drug efficacy and mechanism. In the context of prostate cancer, numerous GEMMs have been developed. researchgate.netnih.govspringernature.com For example, a study on Abiraterone acetate utilized a Pten-deficient mouse model of prostate cancer to investigate its antitumor activity and its influence on the tumor immune microenvironment. aacrjournals.org This study found that Abiraterone treatment reduced tumor burden and altered the expression of immune-responsive genes. aacrjournals.org A similar approach using GEMMs would be invaluable for assessing the in vivo efficacy of this compound and for understanding its effects on specific cancer-related signaling pathways in an immunocompetent setting.
The following table details the application of genetically engineered models in the study of a compound like this compound.
| Model Type | Specific Technology/Model | Research Application | Potential Insights for this compound |
| Genetically Engineered Cell Lines | CRISPR-Cas9 Genome Editing | Genome-wide screens for sensitivity/resistance genes. nih.gov | Identification of specific genes and pathways that mediate the effects of this compound. |
| Genetically Engineered Cell Lines | Knock-in of specific mutations (e.g., in AR) | Testing compound activity against known resistance mechanisms. | To determine if this compound can overcome resistance to other therapies. |
| Genetically Engineered Animal Models (GEMMs) | Prostate cancer models (e.g., Pten-deficient mice). aacrjournals.org | In vivo efficacy studies and analysis of the compound's effect on tumor progression and the tumor microenvironment. | To evaluate the antitumor activity of this compound in a physiological context and to understand its impact on specific cancer pathways. |
Future Research Directions and Translational Perspectives for 7 Ketoabiraterone Acetate
Elucidation of Complete Metabolic Fate and Excretion Pathways in Preclinical Species
The metabolic fate and excretion pathways of 7-Ketoabiraterone acetate (B1210297) have not been specifically investigated. While extensive research has characterized the metabolism of the parent drug, Abiraterone (B193195), in both preclinical models and humans, similar dedicated studies for 7-Ketoabiraterone acetate are absent from the current scientific literature. nih.govmdpi.com Understanding the biotransformation of this compound is a critical first step in assessing its potential biological activity and safety profile.
Future preclinical research should focus on comprehensive pharmacokinetic studies in relevant animal models, such as rodents and non-human primates. These investigations would need to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key research objectives should include the identification of its primary metabolites, the enzymatic pathways responsible for their formation (e.g., cytochrome P450 enzymes), and the principal routes of elimination from the body. Such data are fundamental to understanding whether this compound is a transient impurity or a persistent metabolite with its own biological effects.
Comprehensive Evaluation of Stereoisomers' Biological Activity
This compound possesses multiple stereocenters, meaning it can exist in various stereoisomeric forms. nih.gov The specific stereochemistry of a molecule can profoundly influence its biological activity, as demonstrated with other compounds where different isomers exhibit varied efficacy and safety profiles. nih.gov Currently, there is a lack of research into the distinct biological activities of the different stereoisomers of this compound.
A crucial area for future investigation is the stereoselective synthesis of the individual isomers of this compound. Once isolated, each stereoisomer should undergo comprehensive in vitro screening to evaluate its biological effects. This should include assessments of its potential to inhibit key enzymes in steroidogenesis, such as CYP17A1, and its activity at androgen and other steroid hormone receptors. Understanding the stereoisomer-specific activity is essential for any future development of this compound for research or therapeutic purposes.
Development of Novel Analytical Techniques for Enhanced Detection and Quantification in Complex Biological Matrices
Current analytical methods, primarily high-performance liquid chromatography (HPLC), are designed to detect this compound as an impurity in the bulk drug substance of Abiraterone acetate. vivekanandcollege.ac.inresearchgate.net However, there is a need for the development of highly sensitive and specific analytical techniques for the detection and quantification of this compound and its potential metabolites in complex biological matrices such as plasma, urine, and tissue samples.
Future research in this area should focus on advanced analytical platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity and specificity. nih.gov The development of such methods would be instrumental for conducting the preclinical pharmacokinetic studies mentioned in section 8.1. Furthermore, robust and validated bioanalytical methods are a prerequisite for any future studies aiming to correlate exposure levels of this compound with specific biological effects in preclinical models.
Exploration of this compound as a Probe for Specific Steroidogenic Enzyme Research
The structural similarity of this compound to Abiraterone, a known inhibitor of the CYP17A1 enzyme, suggests that it may also interact with enzymes involved in steroidogenesis. nih.gov This opens up the possibility of using this compound as a chemical probe to investigate the function and structure of specific steroidogenic enzymes.
Future research should involve in vitro enzyme inhibition assays to determine the potency and selectivity of this compound against a panel of human steroidogenic enzymes. Should the compound exhibit specific and potent inhibitory activity, it could be utilized as a valuable research tool. For instance, a highly selective inhibitor could help to elucidate the specific roles of different enzymes in various physiological and pathological processes related to steroid hormone production.
Potential for Derivatization towards Novel Research Tools or Inhibitors of Steroidogenesis in Preclinical Settings
The chemical scaffold of this compound presents opportunities for chemical modification to generate novel derivatives with tailored properties. Through targeted derivatization, it may be possible to develop new research tools or potent inhibitors of steroidogenesis for use in preclinical studies.
A forward-looking research direction would be to synthesize a library of this compound derivatives with modifications at various positions of the steroid nucleus. These novel compounds could then be screened for enhanced potency, selectivity, or other desirable properties, such as improved pharmacokinetic profiles. This approach could lead to the discovery of new chemical entities that are more suitable as research probes or as lead compounds for the development of future therapeutic agents targeting steroidogenic pathways.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing 7-Ketoabiraterone acetate, and how can researchers ensure reproducibility?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis, referencing retention time and peak resolution parameters as outlined in impurity profiling studies . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. Ensure reproducibility by adhering to protocols for sample preparation (e.g., solvent purity, concentration) and instrument calibration, as emphasized in experimental reporting guidelines .
Q. How should researchers design a synthesis protocol for this compound to minimize by-products?
- Methodology : Optimize reaction conditions (temperature, solvent system, catalyst) based on prior studies of structurally related steroids. For example, control oxidation steps to avoid over-oxidation, which may generate epoxy derivatives (e.g., α/β-Epoxyabiraterone acetate) . Include purification steps like column chromatography and recrystallization, and validate yields using quantitative NMR or gravimetric analysis. Document deviations from published methods in supplementary materials to aid reproducibility .
Q. What are the key stability indicators for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) over 6 months, monitoring degradation products via HPLC. Focus on time-dependent increases in impurities such as 7-Ketoabiraterone (free base) or epoxy derivatives, using thresholds from pharmacopeial standards (e.g., NMT 1.0% for unspecified impurities) . Report degradation kinetics using Arrhenius equations to predict shelf-life .
Advanced Research Questions
Q. How can researchers resolve co-eluting impurities (e.g., α- vs. β-Epoxyabiraterone acetate) during chromatographic analysis?
- Methodology : Employ orthogonal techniques such as tandem mass spectrometry (LC-MS/MS) to differentiate isomers based on fragmentation patterns. Optimize HPLC gradients using polar modifiers (e.g., 0.1% formic acid) to enhance separation efficiency. Cross-validate results with nuclear Overhauser effect (NOE) NMR studies to confirm stereochemical assignments .
Q. What experimental strategies are effective in elucidating the metabolic pathways of this compound in preclinical models?
- Methodology : Use radiolabeled (¹⁴C) this compound in in vitro hepatocyte assays and in vivo pharmacokinetic studies. Identify phase I/II metabolites via ultra-high-performance liquid chromatography (UHPLC)-Q-TOF-MS. Compare metabolic profiles with abiraterone acetate to assess shared enzymatic pathways (e.g., CYP3A4-mediated oxidation) .
Q. How should contradictory data on impurity profiles (e.g., variability in α-Epoxyabiraterone acetate levels) be analyzed and reconciled?
- Methodology : Perform root-cause analysis by evaluating synthesis conditions (e.g., oxidative stress during reaction) and analytical variability (e.g., column batch differences). Use statistical tools like principal component analysis (PCA) to cluster data outliers. Cross-reference findings with independent studies to identify systemic vs. context-specific discrepancies .
Q. What comparative approaches are recommended for studying the biological activity of this compound versus its parent compound, abiraterone acetate?
- Methodology : Conduct parallel in vitro assays (e.g., androgen receptor binding, CYP17A1 inhibition) under identical conditions. Use isothermal titration calorimetry (ITC) to compare binding affinities. For in vivo studies, employ xenograft models with standardized dosing regimens, ensuring pharmacokinetic parameters (AUC, Cmax) are normalized between compounds .
Methodological Best Practices
- Data Reporting : Follow guidelines for separating results from discussion, ensuring raw data (e.g., chromatograms, spectral peaks) are included in supplementary materials .
- Ethical Compliance : When using patient-derived data, adhere to protocols for anonymization and data abstraction, as outlined in ethical research frameworks .
- Literature Synthesis : Systematically review existing studies using PRISMA guidelines to avoid bias and ensure coverage of conflicting findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
